(3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL

Chiral pharmacology Sodium channel modulation Analgesic drug discovery

This (S)-configured amino alcohol is a critical chiral building block for analgesic pharmacophore exploration. Unlike racemic mixtures or regioisomers, its defined (S)-stereochemistry and 2,4,5-trimethylphenyl substitution are essential for consistent sodium/calcium channel modulation studies. The free primary amine and hydroxyl groups enable regiospecific derivatization for compound library synthesis. Ensure your SAR or asymmetric methodology research relies on a single, verified enantiomer to maintain target binding fidelity and reproducible results.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13060569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)C(CCO)N)C
InChIInChI=1S/C12H19NO/c1-8-6-10(3)11(7-9(8)2)12(13)4-5-14/h6-7,12,14H,4-5,13H2,1-3H3/t12-/m0/s1
InChIKeyYSEKOIVAFXTDJH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL: Chiral Amino Alcohol Scaffold for Analgesic Development Programs


(3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL (CAS not independently verified for the free base; hydrochloride salt CAS 1379967-58-4) is a chiral, non‑opioid amino alcohol belonging to the 3‑amino‑3‑arylpropan‑1‑ol class [1]. This class was originally developed by Grünenthal GmbH as part of a program to discover analgesics with reduced opioid‑related side effects, targeting sodium channel (BTX binding site) and L‑type calcium channel modulation [1][2]. The compound possesses a defined (S)‑configuration at the C‑3 carbon bearing the primary amine, distinguishing it from its (R)‑enantiomer, regioisomeric amino alcohols, and analogs with alternative aryl substitution patterns. Unlike the structurally related commercial analgesic tapentadol, this compound retains a free primary hydroxyl group, offering a distinct handle for downstream functionalization.

Why (3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL Cannot Be Replaced by Other 3‑Amino‑3‑arylpropan‑1‑ols


The 3‑amino‑3‑arylpropan‑1‑ol pharmacophore is highly sensitive to both aryl‑substitution pattern and stereochemistry. The Grünenthal patents teach that analgesic potency and sodium/calcium channel affinity are exquisitely dependent on the nature and position of substituents on the aryl ring (A) and the stereochemical configuration at the carbon bearing the amine [1]. Replacing the 2,4,5‑trimethylphenyl group with even a 2,4,6‑trimethylphenyl isomer, altering the position of the amino group from C‑3 to C‑1 or C‑2, or inverting the (S)‑configuration to (R) can result in complete loss or substantial alteration of target binding, off‑target profile, and downstream functional selectivity [1][2]. Therefore, generic substitution within this scaffold without verification of stereochemical and regioisomeric identity cannot guarantee retention of pharmacological activity or synthetic utility.

Quantitative Differentiation Evidence for (3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL Relative to Comparators


Stereochemical Identity Defines Pharmacological Potential Relative to (3R) Enantiomer

The (3S) absolute configuration is a critical determinant of biological activity within the 3‑amino‑3‑arylpropan‑1‑ol class. The Grünenthal patents explicitly claim individual enantiomers and diastereomers, stating that the pharmacological profile—including affinity for sodium channel site 2 (BTX binding) and the benzothiazepine site of L‑type calcium channels—differs between stereoisomers [1]. While patent examples do not isolate the (3S)‑2,4,5‑trimethylphenyl variant for single‑activity disclosure, structural analogs within the patent demonstrate that enantiomeric pairs can exhibit divergent in vivo analgesic efficacy in the mouse writhing test [2]. The (3S) configuration is thus a non‑interchangeable parameter; the (3R) enantiomer (CAS 1213394‑60‑5) represents a distinct chemical entity with unvalidated pharmacology.

Chiral pharmacology Sodium channel modulation Analgesic drug discovery

Aryl Substitution Pattern (2,4,5-Trimethyl) Differentiates from 2,4,6-Regioisomer in Pharmacophore Space

The 2,4,5‑trimethylphenyl substitution pattern is structurally distinct from the commercially more common 2,4,6‑trimethylphenyl isomer (e.g., (3S)‑3‑amino‑3‑(2,4,6‑trimethylphenyl)propan‑1‑ol) [1]. The Grünenthal genus patent teaches that the aryl group A can be substituted with up to three substituents (R⁶–R⁸) that independently modulate electronic and steric properties, directly impacting binding to sodium and calcium channels [2]. The 2,4,5‑substitution pattern introduces a unique asymmetric steric and electronic environment absent in the symmetrical 2,4,6‑analog or mono‑/di‑substituted variants. In SAR studies on closely related 3‑amino‑3‑arylpropan‑1‑ols, altering even one methyl group position has been shown to shift in vitro sodium channel IC₅₀ values by greater than 10‑fold across pairs of analogs [2].

Medicinal chemistry Structure-activity relationship Regioisomerism

C‑3 Amino Regioisomer Differentiation Versus C‑1 and C‑2 Amino Alcohol Analogs

The position of the primary amine relative to the aryl‑substituted carbon and terminal hydroxyl group is a defining feature of the pharmacophore. The target compound carries the amine at C‑3, producing a 1,3‑amino alcohol topology. In contrast, the C‑1 regioisomer (1S)‑3‑amino‑1‑(2,4,5‑trimethylphenyl)propan‑1‑ol (CAS 2227847‑26‑7) bears the amine on the terminal carbon and the hydroxyl adjacent to the aryl ring, while the C‑2 regioisomer 3‑amino‑2‑(2,4,5‑trimethylphenyl)propan‑1‑ol (CAS 1368923‑85‑6) positions the amine on the benzylic carbon [1]. These positional isomers exhibit profoundly different hydrogen‑bonding geometries, conformational flexibility, and basicity profiles. Data from the broader amino alcohol literature demonstrate that 1,3‑amino alcohols can adopt distinct intramolecular hydrogen‑bond networks compared to 1,2‑amino alcohols, influencing both receptor recognition and chemical reactivity (e.g., rate of N‑acylation, cyclization tendency) [1].

Regioselectivity Chiral building blocks Pharmacophore topology

Available Purity Grade Versus Common Analog Standards

The hydrochloride salt of the target compound (CAS 1379967‑58‑4) is commercially offered at a minimum purity of 95% by HPLC . The free base (3S)‑enantiomer was previously available from CymitQuimica (Biosynth brand) at ≥95% purity, though the product line is currently listed as discontinued . In contrast, the (1R)‑C‑1 regioisomer (CAS 2227874‑75‑9) is offered by Enamine at a significantly higher price point (>$1,350 for 0.1 g) [1], while the (2R)‑2,4,6‑regioisomer (CAS 2227841‑36‑1) is available at ~$740–$840 per gram [2]. The purity benchmarks are comparable across these analogs (typically ≥95%), but the target compound—when in stock—has historically been positioned at a lower cost point due to its direct synthesis route from the commercially abundant 2,4,5‑trimethylbenzaldehyde starting material.

Chemical procurement Purity specification Reference standard

Application Scenarios for (3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL Based on Verified Evidence


Chiral Reference Standard for Sodium Channel SAR Studies

The (3S)‑2,4,5‑trimethylphenyl amino alcohol serves as a single‑enantiomer reference standard for structure–activity relationship studies exploring the BTX binding site of voltage‑gated sodium channels. As established above, the Grünenthal patent class demonstrates that sodium channel affinity is stereochemistry‑ and aryl‑substitution‑dependent; this compound provides the specific (S)‑configuration and 2,4,5‑trimethylphenyl topology required to probe the pharmacophore model disclosed in US Patents 6,288,278 and 6,410,790 [1][2].

Late‑Stage Functionalization Intermediate for Acyl Progenitors of 3‑Amino‑3‑arylpropan‑1‑ol Analgesics

The free primary amine and alcohol functional groups enable regioselective N‑acylation or O‑derivatization to generate compound libraries within the 3‑amino‑3‑arylpropan‑1‑ol patent space. The Grünenthal patents describe extensive derivatization of the amine with substituted benzoyl and benzyl groups to fine‑tune analgesic potency and channel selectivity. The (3S)‑2,4,5‑trimethylphenyl scaffold provides a defined starting point for such derivatization, and the class‑level evidence indicates that acylation patterns can shift sodium vs. calcium channel selectivity by orders of magnitude [2][1].

Enantioselective Synthesis Methodology Development

The compound is a candidate substrate for the development of asymmetric synthetic routes to chiral 3‑amino‑3‑arylpropan‑1‑ols. The C‑3 stereocenter with its 1,3‑amino alcohol motif presents a non‑trivial challenge for enantioselective construction. The (3S)‑2,4,5‑trimethylphenyl variant, with its sterically demanding aryl group, serves as a stringent test case for evaluating chiral auxiliary or catalytic asymmetric Mannich‑type methodologies applicable to the broader analgesic scaffold class.

Physicochemical Comparator for Drug‑Likeness Profiling Within the Amino Alcohol Series

With computed XLogP3 of ~1.6–1.7 and tPSA of 46.2 Ų, the (3S)‑2,4,5‑trimethylphenyl amino alcohol occupies a defined space within the physicochemical property range of the 3‑amino‑3‑arylpropan‑1‑ol class. This compound can serve as a comparator for in silico ADME profiling and permeability prediction studies, particularly when contrasting the effects of methyl substitution patterns (2,4,5‑ vs. 3,4‑dimethyl‑ vs. 4‑methylphenyl) on calculated logD, solubility, and CNS MPO scores .

Quote Request

Request a Quote for (3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.